Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate
Description
Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is a piperidine-based compound featuring a tert-butyl ester group and a methyl-substituted amino moiety at the 4-position of the piperidine ring. It is widely employed as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules targeting neurological and metabolic disorders . Its commercial availability as a high-purity building block underscores its utility in drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)9-12(13)5-7-14(4)8-6-12/h5-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYICVUEOTVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCN(CC1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate with related compounds, focusing on structural variations, synthesis pathways, and functional implications.
Tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Structural Differences: Replaces the amino and methyl groups with an acetylated carbamate.
- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .
- Key Features: The acetyl group enhances stability but reduces nucleophilicity compared to the free amino group in the target compound. This derivative is often used as a protected intermediate in multi-step syntheses .
Tert-butyl (piperidin-4-ol-1-yl)-acetate
- Structural Differences: Substitutes the amino group with a hydroxyl group.
- Synthesis: Generated via sodium borohydride reduction of tert-butyl (piperidin-4-one-1-yl)-acetate in methanol .
- Key Features: The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. However, the absence of an amino group limits its utility in reactions requiring amine-directed functionalization .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structural Differences : Features a fully substituted piperidine ring with 2,2,6,6-tetramethyl groups.
- Key Features: Increased steric hindrance from the methyl groups reduces reactivity toward bulky electrophiles.
Tert-butyl 2-(4-bromophenyl)acetate
- Structural Differences: Incorporates a bromophenyl group instead of the piperidine-amino moiety.
- Applications : Serves as a key intermediate in synthesizing glucagon receptor antagonists via Suzuki-Miyaura cross-coupling reactions .
- Key Features: The bromine atom enables facile aryl-aryl bond formation, a reactivity absent in the amino-piperidine analog .
Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate
- Structural Differences: Contains a sulfonyl-linked pyridinyl-cyanophenyl group.
- Applications: Exhibits antimicrobial and anti-inflammatory properties, attributed to the sulfonyl and cyano groups’ electronic effects .
- Key Features: The sulfonyl group increases acidity at the α-position, enabling deprotonation for further functionalization—a contrast to the amino-piperidine compound’s basicity .
Comparative Data Table
Research Findings and Functional Implications
- Amino Group Reactivity: The free amino group in this compound enables direct conjugation with carbonyl electrophiles (e.g., in amide or urea formation), a feature absent in acetylated or hydroxylated analogs .
- Steric Effects : Derivatives like 2,2,6,6-tetramethylpiperidin-4-yl acetate exhibit reduced reactivity toward bulky reagents due to steric hindrance, limiting their use in sterically demanding reactions .
- Biological Activity: Sulfonyl and bromophenyl derivatives (e.g., ) demonstrate distinct pharmacological profiles compared to the amino-piperidine compound, highlighting the role of substituents in target specificity.
Biological Activity
Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is a compound characterized by its unique chemical structure, which includes a tert-butyl ester group and a piperidine ring. This combination imparts distinct biological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl group attached to a piperidine derivative, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 228.34 g/mol |
| CAS Number | 1895154-00-3 |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The amino group in the piperidine ring is capable of forming hydrogen bonds and ionic interactions, which can influence various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active piperidine derivative that may exert pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurodegenerative processes, similar to other piperidine derivatives.
- Neuroprotective Effects : It has been suggested that compounds with similar structures can provide protective effects against oxidative stress and neuroinflammation.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and inhibit neurotoxic processes.
Case Studies:
-
Neuroprotection Against Amyloid Beta :
In studies examining compounds with similar structures, it was found that they could inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. For instance, related compounds demonstrated significant inhibition of β-secretase activity and reduced cytotoxicity in astrocytes exposed to amyloid beta peptides . -
Antioxidant Activity :
Research on related piperidine derivatives suggests that they can reduce levels of inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to neurotoxic agents . This implies that this compound may also exhibit similar antioxidant properties.
Comparative Analysis with Similar Compounds
The compound's biological activity can be compared with other piperidine derivatives known for their therapeutic potential:
Q & A
Q. What stability challenges arise under varying pH and temperature conditions, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
